

PF-06726304 In Vivo Dosing Information

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Compound Focus: PF-06726304

Cat. No.: S539198

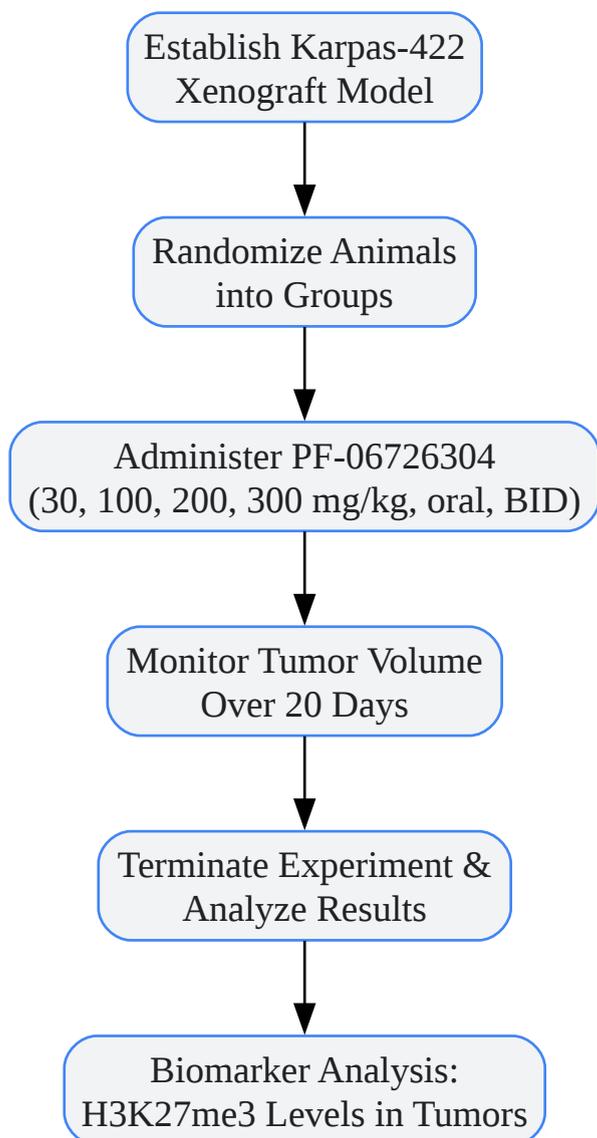
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The table below summarizes the key parameters from a primary research study for your reference.

Parameter	Details
Animal Model	Female Scid beige mice (6-8 weeks old) with subcutaneous Karpas-422 (diffuse large B-cell lymphoma) xenografts [1] [2].
Reported Doses	30, 100, 200, and 300 mg/kg [1] [2].
Dose Frequency	Twice daily (BID) [1] [2].
Administration Route	Oral administration [1].
Treatment Duration	20 days [1] [2].
Key Findings	Dose-dependent tumor growth inhibition and robust reduction of intratumoral H3K27me3 levels [1] [2].

Experimental Context & Workflow

The dosing regimen above was used in a study to evaluate the anti-tumor efficacy of **PF-06726304**. The diagram below outlines the core experimental workflow.



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Frequently Asked Questions

- **How do I prepare the compound for in vivo dosing?** Suppliers provide guidance for preparing stock solutions and in vivo formulations. One common method involves first creating a DMSO master stock solution, which is then sequentially mixed with PEG300, Tween 80, and saline to create a clear working solution for administration [2]. Another study used a homogeneous suspension in a 0.5% CMC-Na solution [1].

- **What evidence supports that the effect is on-target?** The study demonstrated **on-target pharmacodynamic effects** in vivo. A dose-dependent **reduction of intratumoral H3K27me3**—the direct histone mark catalyzed by EZH2—was observed, confirming that the compound was engaging its intended target in the live animal model [1].
- **Are there any toxicity concerns at these doses?** While the specific study did not report overt toxicity, general principles apply. A separate in vitro study on pre-osteoblast cells suggested that the toxicity of EZH2 inhibitors is dose-dependent, and concentrations below 10 μM were generally non-toxic to those cells [3]. You should determine the maximum tolerated dose for your specific model.

Troubleshooting Guide

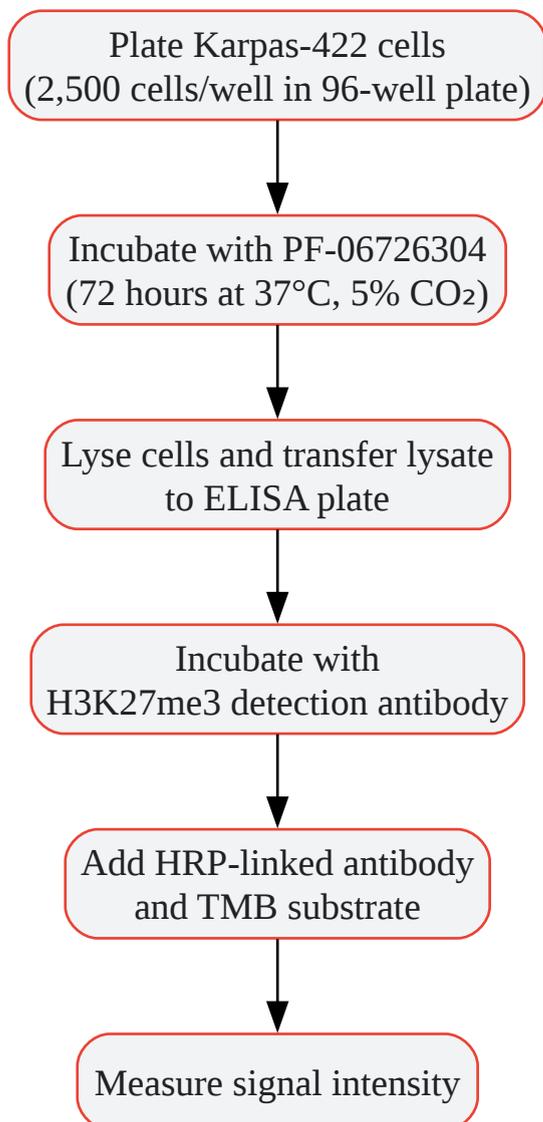
- **Unexpected Low Efficacy:** Verify the activity of your drug preparation using a cellular H3K27me3 inhibition assay (see protocol below). Confirm that your animal model expresses the EZH2 target, particularly mutant forms like Y641N for which **PF-06726304** is potent [1].
- **Toxicity Observed:** Consider reformulating the compound to improve biocompatibility or adjusting the dose downward while potentially increasing the treatment duration.

Supplementary In Vitro Protocol

To confirm your compound's activity before proceeding to in vivo studies, you can use this cell-based validation protocol.

Objective: To measure the reduction of cellular H3K27me3 levels in Karpas-422 cells after treatment with **PF-06726304** [1].

Workflow:



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Key Details:

- **Cell Line:** Karpas-422 (Diffuse Large B-Cell Lymphoma) [1].
- **Incubation Time:** 72 hours [1].
- **Readout:** The level of H3K27me3 is quantified via ELISA, with an **IC50 value of 15 nM** reported for **PF-06726304** in this assay [1].

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References

1. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]
2. PF-06726304 | EZH2 Inhibitor [medchemexpress.com]
3. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nlm.nih.gov]

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